molecular formula C13H23NO3 B2434748 Tert-butyl 3-cyclopropyl-2-(hydroxymethyl)pyrrolidine-1-carboxylate CAS No. 2287299-90-3

Tert-butyl 3-cyclopropyl-2-(hydroxymethyl)pyrrolidine-1-carboxylate

Cat. No.: B2434748
CAS No.: 2287299-90-3
M. Wt: 241.331
InChI Key: JBPYSRCIABNLNM-UHFFFAOYSA-N
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Description

“Tert-butyl 3-cyclopropyl-2-(hydroxymethyl)pyrrolidine-1-carboxylate” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has a molecular weight of 241.33 .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C13H23NO3/c1-13(2,3)17-12(16)14-7-6-10(9-4-5-9)11(14)8-15/h9-11,15H,4-8H2,1-3H3 . This code represents the molecular structure of the compound.


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a density of 1.1±0.1 g/cm3, boiling point of 289.5±13.0 °C at 760 mmHg, vapour pressure of 0.0±1.3 mmHg at 25°C, enthalpy of vaporization of 61.4±6.0 kJ/mol, flash point of 128.9±19.8 °C, index of refraction of 1.484, molar refractivity of 53.1±0.3 cm3, and molar volume of 185.5±3.0 cm3 .

Scientific Research Applications

Asymmetric Synthesis

A notable application of compounds similar to Tert-butyl 3-cyclopropyl-2-(hydroxymethyl)pyrrolidine-1-carboxylate is in asymmetric synthesis. For instance, the asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines via a nitrile anion cyclization strategy has been reported. This method involves a five-step chromatography-free synthesis, achieving high yields and excellent enantiomeric excess, which is crucial for producing chiral compounds in pharmaceuticals and materials science (Chung et al., 2005).

Synthesis of Novel Inhibitors

Compounds like this compound have been utilized in the synthesis of new inhibitors. An efficient method for synthesizing a highly functionalized 2-pyrrolidinone has been reported, demonstrating utility in the creation of novel macrocyclic Tyk2 inhibitors (Sasaki et al., 2020).

Antibacterial Agents

Further, derivatives of such compounds have been explored as potential antibacterial agents. For example, a series of substituted naphthyridine carboxylic acids, which include similar structures, have shown promising in vitro and in vivo antibacterial activities, indicating potential for therapeutic applications (Bouzard et al., 1992).

Anti-inflammatory Activities

Additionally, derivatives of pyrrolidinones, which can be related to this compound, have been synthesized and evaluated for their anti-inflammatory and analgesic properties. Some of these compounds showed promising results, comparable to established drugs, but with reduced side effects (Ikuta et al., 1987).

Metabolic Studies

In metabolic studies, compounds similar to this compound have been used to understand the metabolic pathways in human liver microsomes. This includes research on enzymatic and nonenzymatic processes, which is vital for understanding drug metabolism and safety (Prakash et al., 2008).

Safety and Hazards

The safety information for “Tert-butyl 3-cyclopropyl-2-(hydroxymethyl)pyrrolidine-1-carboxylate” includes hazard statements H315, H319, H335, and precautionary statements P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Properties

IUPAC Name

tert-butyl 3-cyclopropyl-2-(hydroxymethyl)pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-7-6-10(9-4-5-9)11(14)8-15/h9-11,15H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBPYSRCIABNLNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1CO)C2CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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